c-Met inhibitor 1

Vue d'ensemble

Description

L’inhibiteur de c-Met 1 est une petite molécule qui inhibe l’activité enzymatique de la tyrosine kinase c-Met, qui est le récepteur du facteur de croissance des hépatocytes (HGF). Cette inhibition est significative car c-Met joue un rôle crucial dans divers processus cellulaires, notamment la croissance, la motilité et la différenciation cellulaires. La dysrégulation de l’activité de c-Met est associée au développement et à la progression de plusieurs types de cancers, ce qui fait des inhibiteurs de c-Met des outils précieux en thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’inhibiteur de c-Met 1 implique généralement la création d’une structure de base, telle qu’une indolin-2-one, suivie de diverses substitutions pour améliorer son activité inhibitrice. Par exemple, la synthèse peut commencer par la formation d’un noyau d’indolinone, qui est ensuite modifié en ajoutant différents groupes fonctionnels à des positions spécifiques pour améliorer son affinité de liaison et sa sélectivité pour le récepteur c-Met .

Méthodes de production industrielle

La production industrielle d’inhibiteurs de c-Met implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela implique souvent l’utilisation d’équipements de synthèse automatisés et de mesures strictes de contrôle qualité pour maintenir la cohérence et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de c-Met 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de l’inhibiteur, modifiant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure de l’inhibiteur afin d’améliorer sa stabilité et son efficacité.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de l’inhibiteur de c-Met 1 comprennent :

Agents oxydants : tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Agents de substitution : tels que les halogènes ou les groupes alkyles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l’inhibiteur d’origine présentant des propriétés améliorées, telles qu’une puissance accrue ou une sélectivité accrue pour le récepteur c-Met .

Applications de la recherche scientifique

L’inhibiteur de c-Met 1 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la structure et la fonction du récepteur c-Met et son rôle dans les processus cellulaires.

Biologie : Utilisé dans la recherche pour comprendre les mécanismes de la signalisation c-Met et son implication dans la progression du cancer.

Médecine : Envisagé comme un agent thérapeutique potentiel pour le traitement de divers cancers, notamment le cancer bronchique non à petites cellules, le cancer gastrique et le carcinome à cellules rénales.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et dans le criblage de candidats médicaments potentiels

Applications De Recherche Scientifique

c-Met inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of the c-Met receptor and its role in cellular processes.

Biology: Employed in research to understand the mechanisms of c-Met signaling and its involvement in cancer progression.

Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and renal cell carcinoma.

Industry: Utilized in the development of new cancer therapies and in the screening of potential drug candidates

Mécanisme D'action

L’inhibiteur de c-Met 1 exerce ses effets en se liant au site de liaison à l’ATP de la tyrosine kinase c-Met, empêchant ainsi la phosphorylation et l’activation du récepteur. Cette inhibition bloque les voies de signalisation en aval impliquées dans la prolifération, la survie et la migration cellulaires. Les principales cibles moléculaires de l’inhibiteur de c-Met 1 comprennent le récepteur c-Met lui-même et diverses protéines de signalisation en aval impliquées dans la progression du cancer .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires à l’inhibiteur de c-Met 1 comprennent :

Crizotinib : Un inhibiteur compétitif de l’ATP des tyrosine kinases c-Met et ALK, utilisé dans le traitement du cancer bronchique non à petites cellules.

Unicité

L’inhibiteur de c-Met 1 est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour le récepteur c-Met, ce qui peut entraîner moins d’effets hors cible et de meilleurs résultats thérapeutiques par rapport à d’autres inhibiteurs. Sa structure chimique unique permet une inhibition puissante de l’activité de c-Met, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Activité Biologique

c-Met, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its aberrant activation is implicated in several malignancies, making it a significant therapeutic target. c-Met inhibitors, such as c-Met inhibitor 1 (also referred to as INCB28060), have been developed to block c-Met signaling pathways and exhibit potential anti-tumor activity. This article delves into the biological activity of this compound, summarizing key findings from preclinical and clinical studies, along with relevant data tables and case studies.

The primary mechanism by which c-Met inhibitors exert their effects involves the blockade of hepatocyte growth factor (HGF) binding to the c-Met receptor, preventing receptor dimerization and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including:

- Ras/Raf/MEK/MAPK

- PI3K/Akt/mTOR

- JAK/STAT

- Wnt/β-catenin

These pathways are critical for tumor cell proliferation, survival, motility, and angiogenesis .

Preclinical Studies

INCB28060 has demonstrated significant biological activity in various preclinical models. Key findings include:

- Potency : INCB28060 exhibits picomolar enzymatic potency and over 10,000-fold selectivity for c-Met compared to other kinases .

- Inhibition of Tumor Growth : In mouse models with c-Met-driven tumors, oral dosing led to time- and dose-dependent inhibition of tumor growth .

- Induction of Apoptosis : The compound effectively induces apoptosis in c-Met-dependent tumor cell lines in vitro .

Table 1: Summary of Preclinical Findings for INCB28060

| Parameter | Result |

|---|---|

| Enzymatic Potency | Picomolar |

| Selectivity | >10,000-fold over other kinases |

| Tumor Growth Inhibition | Dose-dependent in mouse models |

| Induction of Apoptosis | Significant in vitro |

Clinical Studies

Clinical trials have explored the efficacy and safety of c-Met inhibitors in various cancers, particularly non-small cell lung cancer (NSCLC). A meta-analysis indicated that targeting c-MET improved progression-free survival (PFS) but not overall survival (OS) among treated patients .

Table 2: Meta-Analysis Results on PFS and DCR

| Study Type | Patient Group | PFS (HR) | DCR (RR) |

|---|---|---|---|

| Phase III Trials | Advanced NSCLC | HR 0.80 (p = 0.04) | RR 1.22 (p = 0.03) |

| Asian Patients | Adenocarcinoma | HR 0.57 (p < 0.001) | Not reported |

| Previous Treatment | Non-squamous NSCLC | HR 0.79 (p = 0.03) | Not reported |

Case Studies

Several case studies have provided insight into the clinical application of c-Met inhibitors:

- Case Study on Tivantinib : A patient with advanced hepatocellular carcinoma (HCC) exhibited significant tumor reduction after treatment with tivantinib, a selective c-Met inhibitor. The treatment was well-tolerated with manageable side effects .

- HS-10241 Phase I Trial : This trial reported that HS-10241 was well tolerated among patients with advanced solid tumors, showing promising antitumor activity particularly in those with positive MET expression .

Safety and Tolerability

The safety profile of c-Met inhibitors is critical for their clinical use. Common adverse effects noted include:

- Fatigue

- Nausea

- Liver enzyme elevation

- Hypertension

Understanding these side effects is essential for optimizing patient management during treatment .

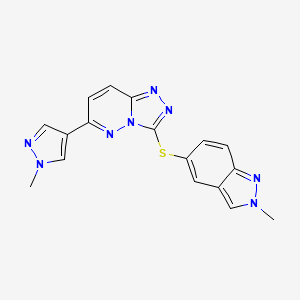

Propriétés

IUPAC Name |

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXHZDNTBJUJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action of c-Met inhibitor 1 (zgwatinib) and what are the downstream effects of its inhibition?

A1: this compound (zgwatinib) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [, ] While the provided abstracts do not describe the detailed mechanism of zgwatinib, they indicate that it binds to c-Met and blocks its kinase activity.

Q2: What are the challenges associated with developing selective c-Met inhibitors, and how did researchers address the issue of hERG inhibition in the case of zgwatinib?

A2: A common challenge in developing kinase inhibitors is achieving selectivity for the target kinase while minimizing off-target activity, particularly against the hERG potassium channel. Inhibition of hERG can lead to cardiac toxicity, a serious safety concern. The research on zgwatinib highlights this challenge, as initial studies identified significant toxicity associated with the compound. [] To address the hERG inhibition, researchers conducted a structure-activity relationship (SAR) campaign to modify the zgwatinib structure and reduce its hERG activity while maintaining its potency against c-Met. [] This approach led to the identification of compounds with improved safety profiles.

Q3: How does the concept of structure-activity relationship (SAR) apply to the development of c-Met inhibitors like zgwatinib?

A3: SAR studies are crucial in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, ] In the context of zgwatinib, researchers explored various structural modifications to the parent molecule. By systematically altering different parts of the molecule and evaluating the impact on c-Met inhibition and hERG activity, they gained insights into the key structural features responsible for target binding and selectivity. [] This information guided further optimization, leading to the discovery of new c-Met inhibitors with improved pharmacological profiles, such as compounds 11, 12, and 39, which showed potent c-Met inhibition while minimizing hERG activity. []

Q4: The research mentions patient-derived xenograft (PDX) models for evaluating c-Met inhibitors. Why are these models considered particularly relevant for studying c-Met-targeted therapies?

A4: PDX models are highly valuable for evaluating cancer therapies as they closely mimic the complexity and heterogeneity of human tumors. [] Unlike traditional cell line-based models, PDXs retain the tumor architecture, stromal interactions, and genetic makeup of the original patient tumor. [] This is particularly important for studying c-Met inhibitors because the c-Met pathway is often influenced by the tumor microenvironment. [] The response to c-Met inhibitors can vary depending on factors like c-Met expression levels, the presence of activating mutations, and the extent of HGF production by stromal cells. [] By utilizing PDX models, researchers can gain more accurate insights into the efficacy and potential resistance mechanisms of c-Met inhibitors in a clinically relevant setting.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.